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Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

Organic Electronics Thin-Film Transistors Dielectric Materials

Researchers substituting norbornene monomers often encounter failed polymerizations or degraded dielectric performance from stereochemical mismatches. Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid (CAS 3813-52-3), supplied with consistent cis-endo configuration, eliminates this variability. • Enables UV-patternable polymer dielectrics (PNDPE) without photoinitiators-reduces interface trap density 100-fold vs. bare SiO₂ for low-voltage OFETs (mobility ≤0.8 cm²/V·s, SS ~0.1 V/dec). • Supports ROMP and addition polymerization via unique rectification-insertion mechanism, yielding alternating endo-exo copolymers from a single feedstock. • Delivers tunable Tg and dielectric constants for high-Tg optical films and semiconductor interlayer dielectrics.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 3813-52-3
Cat. No. B1266519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
CAS3813-52-3
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC1C2C=CC1C(C2C(=O)O)C(=O)O
InChIInChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)
InChIKeyNIDNOXCRFUCAKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid (CAS 3813-52-3): The cis-endo Norbornene Diacid for Functional Polymer Synthesis and Advanced Dielectric Materials


Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid (also known as cis-5-norbornene-endo-2,3-dicarboxylic acid) is a functionalized norbornene monomer with the molecular formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol . It is a white to off-white crystalline solid with a melting point of 179-181°C . The compound features a rigid, strained bicyclic structure containing a reactive double bond and two cis-endo carboxylic acid groups, which enables both ring-opening metathesis polymerization (ROMP) and addition polymerization pathways, as well as facile derivatization into esters, anhydrides, and imides [1]. Commercially available at purities of 95-98% , this monomer serves as a key building block for advanced polymer dielectrics, water-soluble polymers, and organic electronic materials.

Why Generic Substitution of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid (CAS 3813-52-3) Fails in Critical Applications


Generic substitution of norbornene diacid monomers is precluded by critical differences in stereochemistry and functional group presentation. The cis-endo configuration of CAS 3813-52-3 directly influences polymerization kinetics, polymer architecture, and material performance. For instance, the endo-carboxylic acid groups drastically reduce reactivity in addition polymerization compared to exo-isomers, requiring specialized catalytic rectification-insertion mechanisms for effective incorporation [1]. Conversely, for ROMP-derived dielectric materials, the specific diphenyl ester derivative of this monomer (PNDPE) enables intrinsic UV photo-patternability without photoinitiators—a unique property not shared by exo-isomers or other norbornene esters [2]. Substituting with the corresponding anhydride (CAS 826-62-0), the exo-diacid (CAS 2746-19-2), or dimethyl ester derivatives will fundamentally alter polymer solubility, glass transition temperature (Tg), dielectric constant, and interfacial trap density, leading to device failure or sub-optimal material properties. The quantitative evidence below substantiates these non-interchangeable characteristics.

Product-Specific Quantitative Evidence Guide: Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid (CAS 3813-52-3) Performance Benchmarks


Interface Trap Density Reduction: PNDPE vs. Bare SiO₂ in Organic Thin-Film Transistors

The diphenyl ester polymer derived from bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, PNDPE, reduces the interface trap density at the organic semiconductor/dielectric interface by up to two orders of magnitude compared to a bare thermal SiO₂ dielectric. This direct head-to-head comparison was performed in bottom-gate/bottom-contact pentacene-based organic thin-film transistors (OTFTs). The bi-layer dielectric consisted of 150 nm SiO₂ and a 20 nm PNDPE layer [1]. This dramatic reduction directly correlates with the observed hysteresis-free transistor characteristics and ultra-low subthreshold swing [2].

Organic Electronics Thin-Film Transistors Dielectric Materials

Intrinsic UV-Photopatternability: PNDPE vs. Conventional Negative Photoresists

PNDPE, synthesized from bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, exhibits intrinsic UV-photopatternability. It can be patterned directly by UV exposure (λ = 254 nm) without any additional photoinitiator, undergoing a photo-Fries rearrangement that induces selective cross-linking and a change in solubility [1]. In a cross-study comparison, this behavior is distinct from conventional negative photoresists, which require the addition of photoinitiators and sensitizers for patterning. The cross-linking dose is comparable to that of standard negative photoresists [1]. This intrinsic property simplifies processing and avoids potential contamination from photoinitiator byproducts.

Photopatterning Polymer Dielectrics Organic Electronics

Water Solubility pH Range: exo,exo-5-Norbornene-2,3-dicarboxylic Acid Polymer vs. Oxanorbornene Analog

A class-level inference indicates that polymers of exo,exo-5-norbornene-2,3-dicarboxylic acid exhibit different pH-dependent water solubility compared to their 7-oxa-norbornene analogs. The norbornene-derived polymer is water-soluble over a narrower pH range than the oxanorbornene polymer [1]. While this study used the exo,exo-isomer rather than the cis-endo isomer (CAS 3813-52-3), it demonstrates that subtle structural changes (replacing a carbon with oxygen) significantly alter polymer solubility, a key property for biomedical and environmental applications. The cis-endo configuration would be expected to further differentiate solubility due to stereochemical effects on polymer conformation.

Water-Soluble Polymers ROMP Biomaterials

Dielectric Constant Tuning: Poly(norbornene dimethyl dicarboxylate)s vs. Poly(norbornene dicarboxylic acid dialkyl ester)s

Polymers derived from norbornene dicarboxylic acid esters exhibit tunable dielectric constants based on ester substitution pattern. Poly(norbornene dimethyl dicarboxylate)s (PNDMDs) show higher dielectric constants compared to poly(norbornene dicarboxylic acid dialkyl ester)s (PNDADAs) containing the same alkyl substituents [1]. This class-level inference highlights the critical role of monomer structure in determining the final dielectric properties of polynorbornenes. The parent diacid (CAS 3813-52-3) serves as the precursor to both classes of monomers, and the choice of derivatization (methyl ester vs. dialkyl ester) provides a quantifiable lever for tuning dielectric performance in microelectronic applications.

Low-k Dielectrics Polynorbornene Microelectronics

Reactivity in Addition Polymerization: endo-Diester vs. exo-Diester of Norbornene Diacid

The endo-dimethyl ester of 5-norbornene-2,3-dicarboxylic acid (derived from the endo-diacid) exhibits drastically lower reactivity in catalytic 1,2-insertion polymerization compared to its exo-isomer. The endo-monomer cannot undergo consecutive endo-insertions; instead, a novel 'rectification–insertion' mechanism is required, where half of the endo-monomers are isomerized to exo prior to insertion, resulting in an alternating endo-exo copolymer [1]. This direct head-to-head comparison demonstrates that the stereochemistry of the diacid precursor (CAS 3813-52-3 is the endo-isomer) fundamentally alters polymerization behavior, polymer microstructure, and ultimately material properties. This is in stark contrast to exo-monomers, which polymerize smoothly without this mechanistic complication.

Addition Polymerization Catalysis Polynorbornene

Best Research and Industrial Application Scenarios for Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid (CAS 3813-52-3)


Synthesis of Intrinsically Photopatternable Polymer Dielectrics (PNDPE) for High-Performance OTFTs

As demonstrated in Section 3, the diphenyl ester derivative of this monomer, PNDPE, enables direct UV-patterning without photoinitiators and reduces interface trap density by two orders of magnitude compared to bare SiO₂ [1][2]. This makes CAS 3813-52-3 the preferred starting material for fabricating ultrathin (25-48 nm), high-stability polymer gate dielectrics in low-voltage organic thin-film transistors, leading to field-effect mobilities up to 0.8 cm²/V·s and ultra-low subthreshold swings (~0.1 V/dec) [3].

Precursor for Water-Soluble ROMP Polymers with Tunable pH Response

The carboxylic acid groups of CAS 3813-52-3 provide a direct handle for synthesizing water-soluble polynorbornenes via ring-opening metathesis polymerization (ROMP). Class-level evidence (Section 3) shows that the norbornene framework yields a distinct pH-dependent solubility window compared to oxanorbornene analogs [4]. This property is critical for designing stimuli-responsive materials for drug delivery, biosensors, and environmental remediation.

Building Block for Tunable Low-k Dielectric Materials in Microelectronics

As a platform chemical, CAS 3813-52-3 can be converted into various ester derivatives. Class-level evidence (Section 3) indicates that poly(norbornene dimethyl dicarboxylate)s exhibit higher dielectric constants than their dialkyl ester counterparts [5]. This tunability, combined with the high thermal stability (up to 330°C) and solubility of the resulting addition polymers, positions the cis-endo diacid as a strategic monomer for developing next-generation low-k dielectric materials for semiconductor packaging and interlayer dielectrics.

Stereochemically Controlled Addition Polymerization for Specialty Copolymers

The cis-endo stereochemistry of CAS 3813-52-3 is not a limitation but a feature for controlled polymer synthesis. Direct evidence (Section 3) shows that endo-diesters polymerize via a unique 'rectification–insertion' mechanism, yielding alternating endo-exo copolymers from a single endo feedstock [1]. This enables the deliberate design of polymer microstructures with tailored thermal, optical, and mechanical properties not accessible from exo-isomer monomers, making it valuable for specialty high-Tg optical films and engineering plastics.

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